The Versatile Linker: A Technical Guide to 2-(Azido-PEG2-amido)-1,3-propandiol
The Versatile Linker: A Technical Guide to 2-(Azido-PEG2-amido)-1,3-propandiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics and bioconjugation, the strategic selection of linker molecules is paramount to the success of novel drug modalities. Among these, 2-(Azido-PEG2-amido)-1,3-propandiol has emerged as a critical building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its core applications, physicochemical properties, and detailed experimental protocols for its use in the laboratory.
Core Applications and Mechanism of Action
2-(Azido-PEG2-amido)-1,3-propandiol is a heterobifunctional linker that features a terminal azide (B81097) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a 1,3-propandiol moiety. This distinct architecture makes it a versatile tool for a range of applications in drug development and chemical biology.
Primary Applications:
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PROTAC Synthesis: The most prominent application of this linker is in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The 2-(Azido-PEG2-amido)-1,3-propandiol serves as the crucial connection between the target protein ligand and the E3 ligase ligand.
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Bioconjugation and "Click Chemistry": The terminal azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, it readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] This allows for the covalent attachment of the linker to molecules containing an alkyne group, such as modified proteins, peptides, or fluorescent labels.
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Drug Delivery Systems: The PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate, making it valuable in the development of targeted drug delivery systems and diagnostic agents.[3] The 1,3-propandiol group can be further functionalized, offering additional points of attachment or modification.[4]
Physicochemical and Technical Data
| Property | Value | Source(s) |
| Chemical Name | 2-(Azido-PEG2-amido)-1,3-propandiol | [2][5][6] |
| CAS Number | 1398044-52-4 | [2][5][6] |
| Molecular Formula | C10H20N4O5 | [2][5] |
| Molecular Weight | 276.29 g/mol (or 276.3 g/mol ) | [2][5] |
| Purity | >95% to >98% | [2][5][7] |
| Appearance | Typically a colorless oil or white to off-white solid | [8] |
| Solubility | Soluble in water, DMSO, DMF, DCM, and other aqueous buffers | [8][9] |
| Storage | Recommended storage at -20°C for long-term stability | [8] |
Experimental Protocols
The following is a detailed, representative protocol for the use of 2-(Azido-PEG2-amido)-1,3-propandiol in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This protocol is a general guideline and may require optimization for specific substrates and applications.
Objective: To conjugate an alkyne-functionalized molecule (e.g., a target protein ligand) with 2-(Azido-PEG2-amido)-1,3-propandiol.
Materials:
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Alkyne-functionalized molecule of interest
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2-(Azido-PEG2-amido)-1,3-propandiol
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
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An appropriate solvent (e.g., DMSO, DMF, or an aqueous buffer)
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Nitrogen or Argon gas
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Reaction vessel
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of the alkyne-functionalized molecule in the chosen reaction solvent.
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Prepare a stock solution of 2-(Azido-PEG2-amido)-1,3-propandiol in the same solvent.
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Prepare a 100 mM stock solution of CuSO4 in deionized water.
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Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
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Prepare a 10-100 mM stock solution of the THPTA or TBTA ligand in a compatible solvent (e.g., DMSO or water).
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Reaction Setup:
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In a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1 equivalent).
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Add the 2-(Azido-PEG2-amido)-1,3-propandiol stock solution (typically 1.1 to 1.5 equivalents).
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Add the reaction solvent to achieve the desired final concentration.
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Add the ligand stock solution (e.g., THPTA) to the reaction mixture. A 1:2 molar ratio of CuSO4 to ligand is common.
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-
Degassing:
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Degas the reaction mixture by bubbling with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
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-
Reaction Initiation:
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Initiate the reaction by adding the CuSO4 stock solution (typically 25 equivalents relative to the azide).
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Immediately follow with the addition of the freshly prepared sodium ascorbate stock solution (typically 40 equivalents relative to the azide) to reduce Cu(II) to the active Cu(I) catalyst.
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Reaction and Monitoring:
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Allow the reaction to proceed at room temperature with stirring.
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Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS or TLC.
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Purification:
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Once the reaction is complete, the resulting conjugate can be purified using standard techniques such as HPLC or column chromatography.
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Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for CuAAC conjugation.
Conclusion
2-(Azido-PEG2-amido)-1,3-propandiol is a valuable and versatile tool in the field of drug discovery and development. Its utility as a PROTAC linker and its compatibility with click chemistry make it an essential component in the synthesis of sophisticated bioconjugates. While specific quantitative data for this molecule is limited, the provided protocols and technical information offer a solid foundation for its successful implementation in research and development settings. As the field of targeted protein degradation continues to expand, the importance of well-defined linkers like 2-(Azido-PEG2-amido)-1,3-propandiol will undoubtedly grow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Azido-PEG-azide | AxisPharm [axispharm.com]
- 4. 2-(Azido-PEG2-amido)-1,3-propandiol_1398044-52-4_新研博美 [xinyanbm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Azide | BroadPharm [broadpharm.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. creativepegworks.com [creativepegworks.com]
